N-[1-(4-Bromophenyl)cyclopropyl]acetamide
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Overview
Description
N-[1-(4-Bromophenyl)cyclopropyl]acetamide is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Bromophenyl)cyclopropyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine to form N-(4-bromophenyl)cyclopropylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Bromophenyl)cyclopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-Bromophenyl)cyclopropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Bromophenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the cyclopropyl and acetamide groups contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
- N-[1-(4-Chlorophenyl)cyclopropyl]acetamide
- N-[1-(4-Fluorophenyl)cyclopropyl]acetamide
- N-[1-(4-Methylphenyl)cyclopropyl]acetamide
Comparison: N-[1-(4-Bromophenyl)cyclopropyl]acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)cyclopropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)13-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHJWBXLYVJEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677696 |
Source
|
Record name | N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-29-2 |
Source
|
Record name | Acetamide, N-[1-(4-bromophenyl)cyclopropyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(4-Bromophenyl)cyclopropyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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